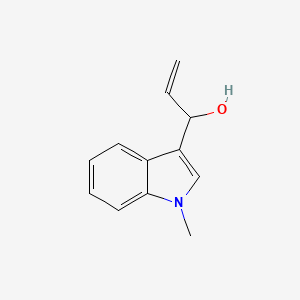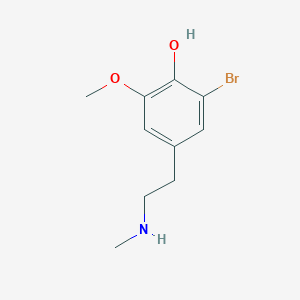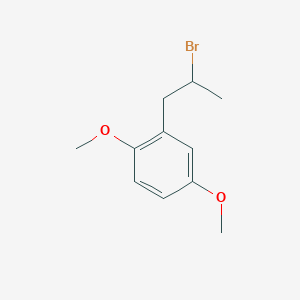
2,2-Difluoro-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-4-methylpentan-1-ol: is an organic compound with the molecular formula C6H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-methylpentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-methylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of 2,2-Difluoro-4-methylpentan-1-one.
Reduction: Formation of 2,2-Difluoro-4-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-4-methylpentan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can engage in unique interactions due to their high electronegativity. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoropentanol: Similar structure but without the methyl group.
4-Methylpentan-1-ol: Similar structure but without the fluorine atoms.
2,2-Difluoro-4-methylpentane: Similar structure but without the hydroxyl group.
Uniqueness: 2,2-Difluoro-4-methylpentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group provides a site for further functionalization. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12F2O |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2,2-difluoro-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H12F2O/c1-5(2)3-6(7,8)4-9/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
BLFNKDNATVQHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















